An In-depth Technical Guide to 1,2-Dichloro-1,1,2-trifluoroethane (CAS 354-23-4)
An In-depth Technical Guide to 1,2-Dichloro-1,1,2-trifluoroethane (CAS 354-23-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a), a hydrochlorofluorocarbon with the chemical formula C₂HCl₂F₃. This document details its physicochemical properties, synthesis, applications, and toxicological profile, presenting quantitative data in structured tables and outlining key experimental methodologies.
Physicochemical Properties
1,2-Dichloro-1,1,2-trifluoroethane is a colorless and nearly odorless, non-flammable gas or volatile liquid.[1][2][3] It is chemically inert in many situations but can react violently with strong reducing agents.[1][3] Key physicochemical data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂HCl₂F₃ | [1] |
| Molecular Weight | 152.93 g/mol | [1][4] |
| CAS Number | 354-23-4 | [1] |
| Melting Point | -78 °C | [1][2][5] |
| Boiling Point | 28 - 29.5 °C | [1][2][6] |
| Density | 1.50 g/cm³ at 25 °C | [1][2] |
| Vapor Pressure | 547 - 620 mmHg at 25 °C | [1][2] |
| Refractive Index | 1.3430 (estimate) | [1][5] |
| Ozone Depletion Potential | 0.06 (CFC-11 = 1) | [2] |
Synthesis and Production
The industrial production of 1,2-dichloro-1,1,2-trifluoroethane can be achieved through the gas-phase catalytic reaction of tetrachloroethylene (B127269) and hydrofluoric acid.[7] While it can be a by-product in the synthesis of other fluorocarbons, specific process conditions can be optimized to produce it in high yields.[7]
Experimental Protocol: Gas-Phase Catalytic Synthesis
This protocol is based on the process described in European Patent EP 0408004 A1.[7]
Objective: To synthesize 1,2-dichloro-1,1,2-trifluoroethane in high yields.
Materials:
-
Tetrachloroethylene (C₂Cl₄)
-
Anhydrous Hydrofluoric Acid (HF)
-
Catalyst: Trivalent chromium salt supported on aluminum fluoride (B91410) (AlF₃) with a specific surface area of at least 25 m²/g.
-
Nitrogen gas (for fluidization and drying)
-
Reactor: Fluidized bed reactor suitable for high-temperature gas-phase reactions.
Procedure:
-
Catalyst Preparation: The catalyst is prepared by impregnating aluminum fluoride with an aqueous solution of a trivalent chromium salt (e.g., CrCl₃·6H₂O). The catalyst is then dried. This impregnation and drying process is repeated to achieve the desired catalyst loading.
-
Catalyst Activation: The prepared catalyst is placed in the reactor and fluidized with a stream of nitrogen at approximately 400 °C for about 10 hours.
-
Reaction:
-
The reactor temperature is brought to the operating range of 220-280 °C (preferably 240-250 °C).[7]
-
A gaseous mixture of tetrachloroethylene and anhydrous hydrofluoric acid is introduced into the reactor.
-
The contact time of the reagents in the reactor is maintained between 5 and 30 seconds (preferably 10 to 20 seconds).[7]
-
-
Product Collection and Purification:
-
The gases exiting the reactor are collected.
-
The product stream, containing 1,2-dichloro-1,1,2-trifluoroethane, unreacted starting materials, and by-products, is then subjected to purification processes such as distillation to isolate the desired product.
-
Unconverted tetrachloroethylene and reaction intermediates can be recycled back into the reactor to improve overall yield.[7]
-
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of 1,2-Dichloro-1,1,2-trifluoroethane.
Applications
1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a) is primarily known as an isomer of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) (HCFC-123), which has been used as a refrigerant, a cleaning agent, and a fire extinguishing agent.[4][8][9] HCFC-123a itself is often found as a significant impurity in commercial HCFC-123.[6] Due to its ozone-depleting potential, its use is regulated under international agreements like the Montreal Protocol.[2]
Toxicology and Metabolism
The toxicological data for 1,2-dichloro-1,1,2-trifluoroethane (HCFC-123a) is less extensive than for its isomer, HCFC-123. However, studies on HCFC-123a indicate that it is metabolized in the liver.
Metabolism
The metabolism of HCFC-123a has been studied in rat, mouse, and human liver microsomes.[2] The biotransformation is dependent on time, NADPH, and protein concentration.[2] The primary metabolites identified are inorganic fluoride and chlorodifluoroacetic acid.[2] This metabolic process is mediated by cytochrome P450 enzymes.
Metabolic Pathway of 1,2-Dichloro-1,1,2-trifluoroethane:
Caption: Metabolic pathway of HCFC-123a.
Toxicity Profile
The toxicity of its more studied isomer, HCFC-123, has been linked to liver damage.[11] Given the structural similarity, this is a potential area of concern for HCFC-123a as well.
Summary of Toxicological Data for Related Compounds (HCFC-123):
| Endpoint | Species | Route | Value/Effect |
| Acute Toxicity | Rat | Inhalation | Acts as a general anesthetic at concentrations >18,500 ppm.[8] |
| Irritation | - | - | May cause irritation; evaporating liquid can cause frostbite.[8] |
| Organ Toxicity | Rat | Inhalation | Repeated exposure may lead to liver lesions.[11] |
Experimental Protocols: Analysis
The analysis of 1,2-dichloro-1,1,2-trifluoroethane and related compounds in various matrices, such as air, is typically performed using gas chromatography (GC).
Experimental Protocol: Gas Chromatography Analysis
This protocol provides a general methodology for the analysis of volatile fluorocarbons.
Objective: To detect and quantify 1,2-dichloro-1,1,2-trifluoroethane in a gaseous sample.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for separating volatile halogenated hydrocarbons.
Procedure:
-
Sample Collection: Air samples can be collected using sorbent tubes containing materials like activated charcoal or specialized polymers.
-
Sample Preparation: The analyte is desorbed from the sorbent tube using a suitable solvent (e.g., carbon disulfide).
-
GC Analysis:
-
An aliquot of the desorbed sample is injected into the GC.
-
The GC oven temperature is programmed to separate the components of the sample.
-
The detector (FID or MS) measures the concentration of the eluting compounds.
-
-
Quantification: The concentration of 1,2-dichloro-1,1,2-trifluoroethane is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Workflow for Toxicological Assessment:
References
- 1. ecetoc.org [ecetoc.org]
- 2. 1,1,1-Trifluoro-2,2-dichloroethane (HCFC-123) and 1,1,1-trifluoro-2-bromo-2-chloroethane (halothane) cause similar biochemical effects in rats exposed by inhalation for five days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2-Dichloro-1,1,1-trifluoroethane | CHCl2CF3 | CID 9385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Investigations on the liver toxicity of a blend of HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane) and HCFC-124 (2-chloro-1,1,1,2-tetrafluoroethane) in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. 1,2-Dichloro-1,1,2-trifluoroethane | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HCFC-123-induced toxic hepatitis and death at a Korean fire extinguisher manufacturing facility: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. DSpace [iris.who.int]
- 11. EP0881201B1 - Process for preparing HCFC-123 - Google Patents [patents.google.com]
